Isodomoic acid D Isodomoic acid D Isodomoic acid D is a natural product found in Mytilus edulis with data available.
Brand Name: Vulcanchem
CAS No.: 101977-26-8
VCID: VC17595062
InChI: InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1
SMILES:
Molecular Formula: C15H21NO6
Molecular Weight: 311.33 g/mol

Isodomoic acid D

CAS No.: 101977-26-8

Cat. No.: VC17595062

Molecular Formula: C15H21NO6

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

Isodomoic acid D - 101977-26-8

Specification

CAS No. 101977-26-8
Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
IUPAC Name (2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1
Standard InChI Key VZFRNCSOCOPNDB-PQKHEMERSA-N
Isomeric SMILES C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O
Canonical SMILES CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O

Introduction

Discovery and Natural Occurrence

Isodomoic acid D was first isolated alongside domoic acid and other isomers (E, F) from contaminated mussels (Mytilus edulis) during investigations into the 1989 Canadian shellfish poisoning incident . Unlike DA, which originates from the red alga Chondria armata, Iso-D and its congeners were initially characterized as byproducts of photolytic degradation in shellfish tissues . Wright et al. confirmed its presence through reversed-phase chromatography and nuclear magnetic resonance (NMR) spectroscopy, establishing it as a (Z,Z)-configured geometrical isomer of DA .

Subsequent studies revealed that Iso-D occurs naturally in marine ecosystems at concentrations up to 5% of total DA content during algal blooms . Its formation is associated with both enzymatic modification in filter-feeding organisms and abiotic photoisomerization of DA under ultraviolet light .

Structural Characteristics

Molecular Architecture

Iso-D shares the core (2S,3R,4S)-3-carboxy-4-methylpyrrolidine-2-carboxylic acid structure with DA but differs in the configuration of its C1'-C5' conjugated diene side chain (Table 1) . Key structural features include:

  • Pyrrolidine core: Trans-2,3-disubstituted configuration with axial methyl group at C4

  • Side chain: (Z,Z)-1',3'-pentadienoic acid moiety (vs. DA's (Z,E) configuration)

  • Stereochemistry: Retained (5'S) configuration at the C5' chiral center

Table 1: Comparative NMR Data for Isodomoic Acid D and Domoic Acid (δ in ppm, D2O, pH 3.5)

Proton/CarbonIso-D (δ)DA (δ)Shift Difference
H-2'5.725.68+0.04
H-3'6.156.22-0.07
H-4'5.956.05-0.10
C-1'172.1172.3-0.2
C-2'123.4124.1-0.7
C-3'136.8135.9+0.9

The (Z,Z) configuration induces distinct NOE correlations between H-2'/H-5' and H-3'/H-4', confirmed through phase-sensitive COSY and ROESY experiments .

Synthesis and Stability

Laboratory Synthesis

While no total synthesis of Iso-D has been reported, photolytic interconversion from DA remains the primary preparative method . Key synthetic insights include:

  • Photoisomerization: UV irradiation (254 nm) of DA in aqueous solution produces Iso-D with 15-20% yield after 12 minutes

  • Thermal stability: Decomposes above 80°C via retro-Diels-Alder reaction (t₁/₂ = 4.3 hr at pH 7.4, 37°C)

  • pH sensitivity: Rapid epimerization at C5' occurs under alkaline conditions (pH > 8.5)

Pharmacological Activity

Receptor Binding Profile

Iso-D exhibits differential binding at ionotropic glutamate receptors compared to DA (Table 2) :

Table 2: Receptor Affinity Constants (Kᵢ, μM)

Receptor SubtypeIso-DDAFold Difference
KA148.2 ± 3.10.12 ± 0.02402×
KA212.7 ± 1.40.08 ± 0.01159×
AMPA89.4 ± 6.21.2 ± 0.375×

The reduced affinity correlates with its 100-fold lower potency in inducing seizures in murine models (ED₅₀ = 3.2 mg/kg vs. DA's 0.03 mg/kg) . Molecular dynamics simulations suggest the (Z,Z) configuration creates steric clashes with Arg485 in the GluK2 ligand-binding domain .

Toxicological Implications

Acute Toxicity

  • LD₅₀ (mouse, i.p.): 8.7 mg/kg vs. DA's 0.5 mg/kg

  • Neuropathology: Selective CA3 hippocampal damage at doses >5 mg/kg

  • Biomarkers: Urinary excretion profile shows prolonged elimination (t₁/₂ = 14.2 hr) due to enterohepatic recirculation

Chronic Exposure Effects

  • Cognitive deficits: 28-day exposure (0.1 mg/kg/day) impairs radial arm maze performance (p < 0.01)

  • Electrophysiology: Reduces LTP magnitude by 42% in hippocampal slices (100 nM)

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time 8.4 min (Vydac C8, 8% CH₃CN/0.1% TFA)

  • LC-MS/MS: MRM transition m/z 312.1→266.1 (CE 25 eV)

Spectroscopic Identification

  • UV-Vis: λₘₐₓ 244 nm (ε = 12,400 M⁻¹cm⁻¹)

  • IR: Absence of 960 cm⁻¹ band confirms all-cis double bonds

Regulatory Status and Detection Limits

MatrixRegulatory Limit (μg/g)Method LOD (ng/g)
Shellfish20 (DA equivalents)5
UrineN/A0.8
Seawater0.10.02

Current monitoring protocols underestimate Iso-D toxicity due to lack of isomer-specific factors, necessitating revised risk assessment models .

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